N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. The compound features a benzothiophene moiety, a benzofuran moiety, and a carboxamide group, making it a unique and potentially valuable molecule in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound, also known as T-817MA, exhibits neuroprotective properties . It has been demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer’s disease model . Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth .
Biochemical Pathways
It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease .
Result of Action
The compound’s action results in neuroprotection and promotion of neurite outgrowth . These effects could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene and benzofuran rings, followed by the introduction of the carboxamide group. Common synthetic routes include:
Cyclization Reactions: The benzothiophene ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The benzofuran ring can be formed through coupling reactions involving appropriate aryl halides and oxygen-containing nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other functional groups can be introduced using appropriate halides and nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as Tipepidine, Tiquizium Bromides, and Timepidium Bromide contain thiophene moieties and have various therapeutic applications.
Benzofuran Derivatives: Compounds like Amiodarone and Benzbromarone contain benzofuran rings and are used in medicine for their antiarrhythmic and uricosuric properties.
Uniqueness
N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of benzothiophene and benzofuran moieties in a single molecule, along with the presence of a carboxamide group. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-21-14-4-2-3-12-10-15(22-17(12)14)18(20)19-13-5-6-16-11(9-13)7-8-23-16/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVDHDCPEUDPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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